molecular formula C18H34O6Si2 B8703564 1,4-PHENYLENEBIS(TRIETHOXYSILANE) CAS No. 151980-62-0

1,4-PHENYLENEBIS(TRIETHOXYSILANE)

Cat. No.: B8703564
CAS No.: 151980-62-0
M. Wt: 402.6 g/mol
InChI Key: JIOGKDWMNMIDEY-UHFFFAOYSA-N
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Description

1,4-PHENYLENEBIS(TRIETHOXYSILANE) is an organosilicon compound that features two triethoxysilyl groups attached to a benzene ring. This compound is primarily used as a precursor in the synthesis of various mesoporous organosilicas, which are materials with highly ordered pore structures. These materials have applications in fields such as catalysis, drug delivery, and molecular separation .

Preparation Methods

1,4-PHENYLENEBIS(TRIETHOXYSILANE) can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dichlorobenzene with triethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the triethoxysilane groups . Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,4-PHENYLENEBIS(TRIETHOXYSILANE) undergoes various chemical reactions, including hydrolysis and condensation. In the presence of water, the triethoxysilane groups hydrolyze to form silanol groups, which can further condense to form siloxane bonds. This process is crucial in the formation of mesoporous organosilicas . The compound can also participate in cross-coupling reactions, such as the palladium-catalyzed Suzuki-Miyaura reaction, to form carbon-carbon bonds .

Mechanism of Action

The primary mechanism of action for 1,4-PHENYLENEBIS(TRIETHOXYSILANE) involves the hydrolysis and condensation of its triethoxysilane groups. Upon exposure to water, the triethoxysilane groups hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This process leads to the formation of a three-dimensional network structure, which is essential for the creation of mesoporous materials . The molecular targets and pathways involved in this process are primarily related to the formation and stabilization of siloxane bonds.

Comparison with Similar Compounds

1,4-PHENYLENEBIS(TRIETHOXYSILANE) can be compared to other similar compounds, such as:

1,4-PHENYLENEBIS(TRIETHOXYSILANE) is unique due to its specific structure, which provides a balance between rigidity and reactivity, making it highly suitable for the synthesis of mesoporous materials with well-defined pore structures .

Properties

CAS No.

151980-62-0

Molecular Formula

C18H34O6Si2

Molecular Weight

402.6 g/mol

IUPAC Name

triethoxy-(2-triethoxysilylphenyl)silane

InChI

InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-15-13-14-16-18(17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3

InChI Key

JIOGKDWMNMIDEY-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=CC=CC=C1[Si](OCC)(OCC)OCC)(OCC)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure used for the preparation of 1,3 di(triethoxysilyl) benzene was followed using 1,2 dibromobenzene (100.0 g, 0.424 mg). The product after two distillations was a clear colorless oil (11.9 g, 7%). IR (Neat, CsI, cm-1): 3040 w, 2963 s, 2920 s, 2880 s, 730 w, 1480 w, 1436 m, 1426 w, 1310 w, 1290 w, 1160 s, 1100 vs, 955 s, 780 s, 755 s, 718 m, 700 m, 668 w, 515 m, 484 m. 1H NMR (benzene-d6, 22° C., 300 MHz ): δ 1.21 (t, J=7.2 Hz, 18 H, OCH2CH3), 3.91 (q, J=7.2 Hz, 12H, OCH2CH3), 7.29 (dd, J=5.7 Hz, 2H, C6H4), 8.12 (dd, J=5.7 Hz, 2H, C6H4). 13C{:H} NMR (benzene-d6, 22° C., 75.5 MHz ): δ 18.44 (OCH2CH3), 58.87 (OCH2CH3), 129.25, 137.19, 138.97 (C6H4).
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